molecular formula C13H18 B1349879 3-(4-tert-Butylphenyl)-1-propene CAS No. 27798-45-4

3-(4-tert-Butylphenyl)-1-propene

Cat. No. B1349879
Key on ui cas rn: 27798-45-4
M. Wt: 174.28 g/mol
InChI Key: ZCCJDSYKFPGANQ-UHFFFAOYSA-N
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Patent
US05486533

Procedure details

To a Grignard reagent prepared from 12 g magnesium, 250 ml ether and 100 g 1-bromo-4-(1,1-dimethylethyl)benzene were added 50 g 3-chloro-1-propene dissolved in 150 ml ether. After the addition, the mixture was refluxed for one hour and kept stirring overnight at room temperature. The reaction mixture was then poured onto crushed ice and acidified with hydrochloric acid to dissolve any precipitated solid. The ether solution was separated, washed with water, and dried with anhydrous sodium sulfate, solvent removed and product distilled to provide 40 g of 1-(1,1-dimethylethyl)-4-(2-propenyl)benzene, listed in Table 1 as compound I-1. The product was characterized by a boiling point of 65°-66° C. at a pressure of 0.25 mm Hg.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:5][CH:4]=1.Cl[CH2:14][CH:15]=[CH2:16].Cl>CCOCC>[CH3:10][C:9]([C:6]1[CH:7]=[CH:8][C:3]([CH2:16][CH:15]=[CH2:14])=[CH:4][CH:5]=1)([CH3:12])[CH3:11]

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
12 g
Type
reactant
Smiles
[Mg]
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C)(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
ClCC=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
kept stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve any precipitated solid
CUSTOM
Type
CUSTOM
Details
The ether solution was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate, solvent
CUSTOM
Type
CUSTOM
Details
removed
DISTILLATION
Type
DISTILLATION
Details
product distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C)(C)C1=CC=C(C=C1)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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